molecular formula C21H21N3O5S2 B2503240 2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate CAS No. 815658-16-3

2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate

Cat. No.: B2503240
CAS No.: 815658-16-3
M. Wt: 459.54
InChI Key: SFZFYIHKNCPOAC-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including those with thiazole components, are valuable in the synthesis of various classes of heterocyclic compounds and dyes. For example, the reactivity of certain dicyanomethylene derivatives has been highlighted for their value as building blocks in synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others, showcasing the potential of similar compounds for diverse chemical synthesis applications (Gomaa & Ali, 2020).

Pharmaceutical Applications

Phosphorylated derivatives of 1,3-azoles, including thiazoles, have shown significant chemical and biological properties. These compounds have been used in the synthesis of pharmaceuticals demonstrating a range of activities such as insectoacaricidal, anti-blastic, and antihypertensive effects, suggesting potential pharmaceutical applications for similarly structured compounds (Abdurakhmanova et al., 2018).

Biological Activities and Applications

Thiadiazole and oxadiazole heterocycles are recognized for their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and antitumor activities. These findings support the idea that compounds with similar heterocyclic frameworks, such as the one , could have a wide range of biological and pharmacological applications (Lelyukh, 2019).

Environmental and Analytical Chemistry

The environmental fate and aquatic effects of certain oxo-process chemicals, including those with complex heterocyclic structures, have been studied, indicating the importance of understanding the environmental impact and degradation pathways of chemical compounds. This research area could be relevant for assessing the environmental behavior of similar advanced synthetic compounds (Staples, 2001).

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis methods, investigation of its chemical reactivity, elucidation of its mechanism of action, and assessment of its potential applications in various fields .

Properties

IUPAC Name

2-phenylethyl 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c25-19(10-11-20(26)29-14-12-16-4-2-1-3-5-16)23-17-6-8-18(9-7-17)31(27,28)24-21-22-13-15-30-21/h1-9,13,15H,10-12,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZFYIHKNCPOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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